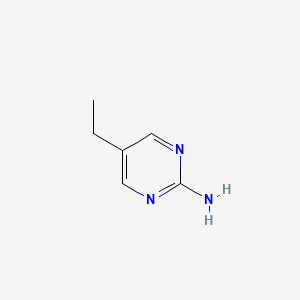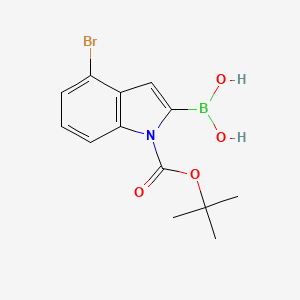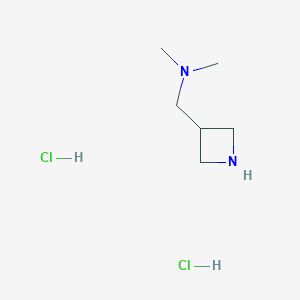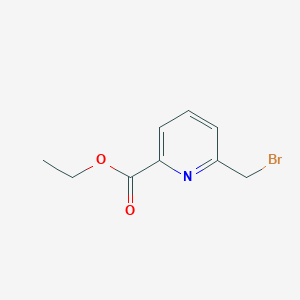
5-Ethylpyrimidin-2-amine
Übersicht
Beschreibung
5-Ethylpyrimidin-2-amine is a chemical compound that is part of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 5-Ethylpyrimidin-2-amine, they do provide insights into various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These derivatives have been studied for their potential applications in medicinal chemistry, particularly as inhibitors of enzymes like dihydrofolate reductase (DHFR) and as agents with antitumor, analgesic, anti-inflammatory, and antihypertensive properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of 2,4-diamino-5-aryl-6-ethylpyrimidines as DHFR inhibitors involved the reaction of specific chloro- or fluoro-nitrophenyl-ethylpyrimidines with various amine derivatives . Another example is the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-substitutedphenylaminopyrimidines, which was achieved by cyclization of a formamidine precursor followed by nucleophilic substitution . These methods highlight the versatility of pyrimidine chemistry in generating a wide array of functionalized compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to modulate the compound's properties. For example, the 2-aminopyrimidine ligand has been used to construct supramolecular porphyrin arrays, with the molecular structure confirmed by X-ray analysis and molecular modeling calculations . Similarly, the molecular structure of a pyrimidine-based antihypertensive agent was investigated using both experimental and theoretical techniques, revealing insights into its vibrational modes and geometrical parameters .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including interactions with proteins and enzymes, which can be crucial for their biological activity. For instance, some pyrimidine derivatives have been shown to inhibit tubulin polymerization, which is a key process in cell division, thereby exhibiting anticancer activities . Additionally, the reactivity of pyrimidine compounds with secondary amines has been explored, leading to the formation of substituted aminopyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, aggregation behavior, and photophysical properties, are influenced by their molecular structure. For example, zinc porphyrins with 2-aminopyrimidin-5-yl groups displayed variable UV/vis spectra, indicative of supramolecular aggregation . The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, of a pyrimidine-based antihypertensive agent were calculated, providing insights into its chemical activity and stability .
Wissenschaftliche Forschungsanwendungen
A2B Adenosine Receptor Antagonism
One of the notable applications of derivatives of 5-ethylpyrimidin-2-amine is in the development of A2B adenosine receptor antagonists. The compound LAS38096, a derivative, exhibited high affinity for the A2B receptor, good selectivity, and efficacy in functional in vitro models (Vidal et al., 2007).
Antihyperglycemic Activity
Another significant application is in the synthesis of inhibitors for human glycogen synthase kinase 3 (GSK3), which have been explored as antidiabetic agents. These inhibitors demonstrated GSK3 IC50s in the low nanomolar range and excellent selectivity, activating glycogen synthase in insulin receptor-expressing cells and primary rat hepatocytes (Wagman et al., 2017).
Development of 5-HT1A Agonists
In the development of 5-HT1A agonists, aminopyrimidine emerged as a novel agonist with moderate potency for 5-HT1A in binding and functional assays, along with moderate metabolic stability (Dounay et al., 2009).
Inhibitors of Dihydrofolate Reductase
Compounds derived from 5-ethylpyrimidin-2-amine were also evaluated as nonclassical inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showing potent inhibitory activity (Robson et al., 1997).
Ion Receptor in Water Treatment
In environmental science, a derivative of 5-ethylpyrimidin-2-amine was used in the synthesis of a compound that acted as an ion receptor for Zn2+ and Cd2+ in aqueous solutions, potentially for water treatment applications (Garcia-Martin et al., 2005).
Anticancer Activity
A series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, synthesized as derivatives, exhibited moderate to high antiproliferative activity in cancer cell lines, indicating potential applications in cancer therapy (Liu et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-ethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHYGGNTIXJETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630861 | |
| Record name | 5-Ethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpyrimidin-2-amine | |
CAS RN |
39268-71-8 | |
| Record name | 5-Ethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amino}acetic acid](/img/structure/B1290363.png)




![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)


![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)

